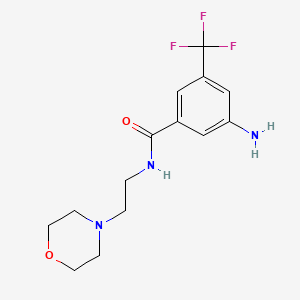
3-amino-N-(2-morpholinoethyl)-5-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-(2-morpholinoethyl)-5-(trifluoromethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with an amino group, a morpholinoethyl group, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-morpholinoethyl)-5-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: of a benzene derivative to introduce a nitro group.
Reduction: of the nitro group to form an amino group.
Acylation: to introduce the benzamide moiety.
Substitution: reactions to introduce the morpholinoethyl and trifluoromethyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Nitro derivatives.
Reduction products: Amine derivatives.
Substitution products: Various substituted benzamides.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst.
Mécanisme D'action
The mechanism of action of 3-amino-N-(2-morpholinoethyl)-5-(trifluoromethyl)benzamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-amino-N-(2-morpholinoethyl)-5-methylbenzamide
- 3-amino-N-(2-morpholinoethyl)-5-chlorobenzamide
- 3-amino-N-(2-morpholinoethyl)-5-bromobenzamide
Uniqueness
The trifluoromethyl group in 3-amino-N-(2-morpholinoethyl)-5-(trifluoromethyl)benzamide imparts unique electronic properties, making it more lipophilic and potentially more bioactive compared to its analogs with different substituents.
Propriétés
Formule moléculaire |
C14H18F3N3O2 |
|---|---|
Poids moléculaire |
317.31 g/mol |
Nom IUPAC |
3-amino-N-(2-morpholin-4-ylethyl)-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H18F3N3O2/c15-14(16,17)11-7-10(8-12(18)9-11)13(21)19-1-2-20-3-5-22-6-4-20/h7-9H,1-6,18H2,(H,19,21) |
Clé InChI |
TZOWXNWBBHVINH-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCNC(=O)C2=CC(=CC(=C2)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















